Zharp1-211

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

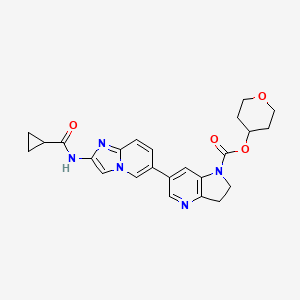

Structure

3D Structure

Properties

Molecular Formula |

C24H25N5O4 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

oxan-4-yl 6-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |

InChI |

InChI=1S/C24H25N5O4/c30-23(15-1-2-15)27-21-14-28-13-16(3-4-22(28)26-21)17-11-20-19(25-12-17)5-8-29(20)24(31)33-18-6-9-32-10-7-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |

InChI Key |

WSAWIHZNHHASBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(CCN5C(=O)OC6CCOCC6)N=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Zharp1-211: A Novel, Non-immunosuppressive Approach to Mitigating Graft-versus-Host Disease by Restoring Intestinal Homeostasis

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Graft-versus-host disease (GVHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation. The gastrointestinal (GI) tract is a primary target, where a vicious cycle of inflammation driven by donor T cells and host intestinal epithelial cells (IECs) leads to severe tissue damage. This whitepaper details the mechanism of action of Zharp1-211, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound offers a novel, non-immunosuppressive strategy for managing GVHD. It specifically targets an inflammatory signaling cascade within IECs, thereby restoring intestinal homeostasis and reducing GVHD severity without compromising the beneficial graft-versus-leukemia (GVL) effect.[1][2][3] This document provides a comprehensive overview of the underlying signaling pathways, quantitative in vivo and in vitro data, and detailed experimental protocols.

The Central Role of Intestinal Epithelial Cells in GVHD Pathogenesis

While donor T cells are the primary effectors of GVHD, IECs are now understood to be critical amplifiers of the inflammatory response.[1][3] In the context of GVHD, alloreactive donor T cells produce interferon-gamma (IFN-γ), which in turn stimulates a feed-forward inflammatory loop within the IECs.[1][2] This process is dependent on the kinase activities of RIPK1 and RIPK3.[1][3]

Mechanism of Action: The RIPK1/RIPK3-JAK1-STAT1 Axis

This compound exerts its therapeutic effect by inhibiting RIPK1 kinase activity within IECs. The core mechanism involves the disruption of a newly identified signaling complex and the subsequent inflammatory cascade:

-

Formation of the RIPK1/RIPK3 Complex: In response to inflammatory stimuli present in GVHD, RIPK1 and RIPK3 form a complex within the IECs.[1][3]

-

Recruitment and Activation of JAK1/STAT1: This RIPK1/RIPK3 complex then physically associates with Janus kinase 1 (JAK1), leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][2][3]

-

Upregulation of Chemokines and MHC Class II: Activated STAT1 translocates to the nucleus and drives the transcription of genes encoding T-cell-recruiting chemokines (e.g., CXCL9, CXCL10) and Major Histocompatibility Complex (MHC) class II molecules.[1][2][3]

-

Amplification of Alloreactive T-cell Response: The secreted chemokines attract more donor T cells to the gut, while the increased expression of MHC class II on IECs enhances antigen presentation to these T cells. This creates a potent feed-forward loop that amplifies the inflammatory damage.[1][3]

This compound, by selectively inhibiting the kinase activity of RIPK1, prevents the activation of this entire cascade. This leads to a significant reduction in chemokine production and MHC class II expression in IECs, thereby breaking the inflammatory cycle.[1][2] Notably, this mechanism is independent of the necroptotic cell death pathway, which is also mediated by RIPK1/RIPK3 but involves the downstream effector MLKL.[1][4]

Signaling Pathway Diagram

Caption: this compound inhibits RIPK1, disrupting the IFN-γ-induced inflammatory cascade in IECs.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in preclinical murine models of GVHD. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy of this compound in a Murine GVHD Model

| Parameter | Vehicle Control | This compound (5 mg/kg, i.p. daily) |

|---|---|---|

| Survival Rate | Significant mortality | Improved survival |

| GVHD Clinical Score | High (severe symptoms) | Significantly reduced |

| Body Weight | Progressive loss | Maintained or reduced loss |

| Intestinal Pathology | Severe crypt destruction, inflammation | Markedly preserved crypt architecture |

Data is a qualitative summary based on published survival and pathology curves from Yu et al., 2023.

Table 2: Effect of this compound on Inflammatory Markers

| Marker | Tissue/Cell Type | Effect of this compound Treatment |

|---|---|---|

| p-STAT1 Levels | Intestinal Epithelial Cells | Significantly decreased |

| CXCL9, CXCL10 mRNA | Intestinal Epithelial Cells | Significantly decreased |

| MHC Class II Expression | Intestinal Epithelial Cells | Significantly decreased |

| Serum Pro-inflammatory Cytokines | Systemic | Reduced levels |

This table represents a summary of the observed effects in the key reference study.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Murine Model of Acute GVHD

A standard, major MHC-mismatched bone marrow transplantation model was utilized.

-

Recipient Mice: C57BL/6 (B6) mice.

-

Donor Mice: BALB/c mice.

-

Conditioning Regimen: Recipient B6 mice received lethal total body irradiation.

-

Transplantation: Recipients were intravenously injected with T-cell-depleted bone marrow cells and splenic T cells from donor BALB/c mice.

-

This compound Administration: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg, starting on day 7 post-transplantation.[5]

-

Monitoring: Mice were monitored daily for survival, body weight, and clinical signs of GVHD (e.g., weight loss, posture, activity, fur texture, skin integrity).

-

Endpoint Analysis: On specified days, tissues (intestine, liver, etc.) were harvested for histological analysis, and blood was collected for cytokine analysis.

Histology and Immunohistochemistry

-

Tissue Preparation: Harvested intestines were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Staining: 5 µm sections were stained with hematoxylin and eosin (H&E) for pathological scoring of GVHD-induced damage (e.g., crypt regeneration, villous blunting, inflammatory infiltrates).

-

Immunofluorescence: For protein localization, sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then blocked and incubated with primary antibodies against targets such as p-STAT1, followed by fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI. Images were acquired using a confocal microscope.

Western Blot Analysis

-

Protein Extraction: Intestinal crypts were isolated and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies (e.g., anti-p-STAT1, anti-STAT1, anti-RIPK1) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Human Intestinal Organoid Culture

-

Organoid Generation: Human intestinal crypts were isolated from biopsy tissue, embedded in Matrigel, and cultured in a specialized growth medium.

-

Experimental Treatment: Once established, organoids were treated with IFN-γ in the presence or absence of this compound.

-

Analysis: After treatment, organoids were harvested for RNA extraction to analyze gene expression (e.g., CXCL9, CXCL10, MHC class II) via qPCR, or for protein analysis via western blotting.

Experimental Workflow Diagram

Caption: Workflow for evaluating the in vivo efficacy of this compound in a murine GVHD model.

Conclusion and Future Directions

This compound represents a promising, targeted therapy for GVHD that operates through a novel, non-immunosuppressive mechanism. By selectively inhibiting RIPK1 in intestinal epithelial cells, it effectively disrupts a critical inflammatory amplification loop, mitigates gut damage, and improves survival in preclinical models. A key advantage of this approach is the preservation of the GVL effect, as the drug does not directly target the donor T cells responsible for eradicating residual malignancy.[1][6] This contrasts with broader-acting agents like JAK1/2 inhibitors, which can cause immunosuppression and myelosuppression.[4][6]

Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in human patients. Further investigation into the role of the RIPK1/RIPK3-JAK1-STAT1 axis in other inflammatory conditions of the GI tract may also open new therapeutic avenues for this class of inhibitors.

References

- 1. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel RIPK1 inhibitor attenuates GVHD - PMC [pmc.ncbi.nlm.nih.gov]

Zharp1-211: A Deep Dive into its Function as a Potent RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zharp1-211 is a novel, selective, and potent small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Emerging as a significant tool in the study of cell death and inflammation, this compound offers a nuanced approach to modulating these pathways. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and the experimental methodologies used to characterize it, with a focus on its therapeutic potential in inflammatory conditions such as Graft-versus-Host Disease (GVHD).

Core Function and Mechanism of Action

The primary function of this compound is the direct inhibition of the kinase activity of RIPK1.[1][2] It achieves this by targeting the adenosine triphosphate (ATP)-binding pocket of RIPK1, specifically when the kinase is in its inactive DLG (Asp-Leu-Gly)-out conformation.[1] This targeted inhibition prevents the autophosphorylation of RIPK1 at key residues, a critical step in its activation.[2] By blocking RIPK1 kinase activity, this compound effectively modulates downstream signaling cascades involved in programmed cell death (necroptosis) and inflammation.

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound against RIPK1 and its downstream effects have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Target/Assay | Source |

| EC50 | 53 nM | RIPK1 Kinase Inhibition | [1] |

| Kd | 8.7 nM | RIPK1 Binding Affinity | [1] |

| EC50: Half-maximal effective concentration; Kd: Dissociation constant. |

| Cell Line | Assay | EC50 | Source |

| HT-29 (Human colon cancer) | TNF-α-induced necroptosis | ~4.6 nM | [1] |

| L929 (Mouse fibroblast) | TNF-α-induced necroptosis | ~3.7 nM | [1] |

| EC50: Half-maximal effective concentration in cellular assays. |

Impact on Signaling Pathways

This compound has been shown to disrupt a critical inflammatory signaling pathway in intestinal epithelial cells (IECs). In the context of GVHD, alloreactive T-cell-produced interferon-gamma (IFN-γ) triggers a feed-forward inflammatory loop.[2][3] This involves the formation of a RIPK1/RIPK3 complex that associates with JAK1, leading to the phosphorylation and activation of STAT1. Activated STAT1 then promotes the transcription of genes encoding chemokines and MHC class II molecules, which in turn recruit more T-cells, amplifying the inflammatory response.[2][3] this compound, by inhibiting RIPK1, prevents the initial activation of this cascade.

Caption: this compound inhibits the RIPK1-mediated inflammatory signaling pathway.

Experimental Protocols

The characterization of this compound involved a range of in vitro and in vivo experimental techniques. Below is a summary of the key methodologies employed.

In Vitro Assays

-

Kinase Inhibition Assay: To determine the direct inhibitory effect of this compound on RIPK1, biochemical kinase assays were performed. These assays typically measure the phosphorylation of a substrate by the purified kinase in the presence of varying concentrations of the inhibitor. The EC50 value is then calculated to quantify the inhibitor's potency.

-

Cell Viability and Necroptosis Assays: The protective effect of this compound against necroptosis was assessed in cell lines such as human HT-29 and mouse L929 cells.[1] Necroptosis is induced by stimulating cells with Tumor Necrosis Factor-alpha (TNF-α), often in combination with a pan-caspase inhibitor (to block apoptosis) and a Smac mimetic (to inhibit cIAPs). Cell viability is then measured using assays that quantify ATP levels (e.g., CellTiter-Glo) or membrane integrity. The EC50 is determined by treating cells with a range of this compound concentrations.

-

Western Blot Analysis: This technique was used to analyze the phosphorylation status of key signaling proteins. For instance, to confirm the inhibition of RIPK1 activity, lysates from cells treated with this compound and a stimulus (e.g., TNF-α) were probed with antibodies specific to phosphorylated forms of RIPK1, RIPK3, and their downstream substrate MLKL. Similarly, the phosphorylation of STAT1 in response to IFN-γ was assessed.

-

Immunoprecipitation: To investigate protein-protein interactions, such as the formation of the RIPK1/RIPK3/JAK1 complex, immunoprecipitation was employed.[2] Cell lysates were incubated with an antibody against one of the proteins of interest, and the resulting immune complexes were captured and analyzed by Western blotting for the presence of the other interacting partners.

-

Quantitative Polymerase Chain Reaction (qPCR): To measure the effect of this compound on gene expression, qPCR was used. RNA was extracted from cells (e.g., intestinal organoids) treated with IFN-γ with or without this compound, and the expression levels of chemokine and MHC class II genes were quantified.

In Vivo Models

-

Graft-versus-Host Disease (GVHD) Mouse Model: The therapeutic efficacy of this compound was evaluated in a murine model of acute GVHD.[2] This typically involves lethally irradiating recipient mice and then transplanting them with bone marrow and T cells from a genetically different donor mouse strain. The recipient mice are then treated with this compound (e.g., 5 mg/kg, intraperitoneally, daily), and disease progression is monitored by assessing survival, weight loss, and clinical GVHD scores.[1]

-

Histology and Immunohistochemistry: To assess tissue damage and cellular infiltration in GVHD target organs (e.g., intestine, liver), tissues were collected, sectioned, and stained with hematoxylin and eosin (H&E). Immunohistochemistry using specific antibodies was also performed to detect the presence and localization of inflammatory markers and immune cells.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound in a GVHD model.

Caption: Workflow for in vivo evaluation of this compound in a GVHD mouse model.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. Its ability to disrupt the RIPK1/RIPK3/JAK1/STAT1 signaling axis highlights its therapeutic potential for treating inflammatory diseases, particularly those involving the gastrointestinal tract, such as GVHD. The comprehensive experimental characterization of this compound provides a strong foundation for its further development as a research tool and a potential therapeutic agent.

References

Cellular Targets of Zharp1-211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zharp1-211 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and the experimental evidence supporting its therapeutic potential, particularly in the context of inflammatory diseases such as graft-versus-host disease (GVHD).

Primary Cellular Target: RIPK1 Kinase

The principal cellular target of this compound is the kinase domain of RIPK1.[1][2][3][4][5] this compound functions as a Type II kinase inhibitor, specifically targeting the ATP-binding pocket of RIPK1 while the kinase is in its inactive DLG (Asp156-Leu157-Gly158)-out conformation.[2][6] This selective inhibition of RIPK1's kinase activity is the foundation of this compound's mechanism of action.

Quantitative Data: Binding Affinity and Potency

The interaction between this compound and RIPK1 has been quantified through various assays, demonstrating its high affinity and potency.

| Parameter | Value | Description | Source |

| Kd | 8.7 nM | Dissociation constant, indicating high binding affinity to RIPK1. | [7] |

| EC50 | 53 nM | Half maximal effective concentration for RIPK1 inhibition. | [7] |

| IC50 (PK68) | ~90 nM | Half maximal inhibitory concentration for PK68, an analog of this compound. | [7] |

Downstream Cellular Effects and Signaling Pathways

The inhibition of RIPK1 kinase activity by this compound initiates a cascade of downstream effects, primarily impacting inflammatory signaling pathways within intestinal epithelial cells (IECs).

Inhibition of the RIPK1/RIPK3/JAK/STAT1 Axis

In the context of GVHD, alloreactive T-cell-produced interferon-gamma (IFN-γ) can trigger a feed-forward inflammatory loop in IECs.[1][2][8] RIPK1 and RIPK3 form a complex that associates with JAK1, leading to the phosphorylation and activation of STAT1.[1][2][3][4] Activated STAT1 then translocates to the nucleus to induce the expression of T-cell-recruiting chemokines and Major Histocompatibility Complex (MHC) class II molecules, amplifying the inflammatory response.[1][2][3]

This compound disrupts this inflammatory cascade by directly inhibiting RIPK1.[1][3] This prevents the subsequent activation of the JAK/STAT1 pathway, leading to a significant reduction in the expression of downstream inflammatory mediators.[1][2][3]

Caption: this compound inhibits RIPK1, disrupting the IFN-γ-induced inflammatory cascade in intestinal epithelial cells.

Blockade of Necroptosis

RIPK1 is a central mediator of necroptosis, a form of programmed cell death.[4][5][6] Upon certain stimuli, such as TNF-α, RIPK1 can activate RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-like protein (MLKL), the executioner of necroptosis.[4][5] this compound, by inhibiting RIPK1 kinase activity, effectively blocks the initiation of this necroptotic signaling pathway.[2][6] This has been demonstrated in cell lines such as human colon cancer HT-29 cells and mouse fibroblast L929 cells.[2]

Caption: this compound blocks the TNF-α-induced necroptosis pathway by inhibiting RIPK1 kinase activity.

Experimental Methodologies

The characterization of this compound's cellular targets has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of RIPK1 and to assess its selectivity.

-

General Protocol:

-

Recombinant human RIPK1 kinase is incubated with varying concentrations of this compound.

-

ATP is added to initiate the kinase reaction.

-

The amount of ATP remaining after the reaction is quantified, often using a luciferase-based reporter system.

-

The IC50 value is calculated from the dose-response curve.

-

Selectivity is assessed by performing similar assays with a panel of other kinases, including RIPK3.[3]

-

Cellular Assays for Necroptosis Inhibition

-

Objective: To evaluate the potency of this compound in blocking necroptosis in a cellular context.

-

General Protocol:

-

Cell lines susceptible to necroptosis (e.g., HT-29, L929) are pre-treated with a range of this compound concentrations.[2]

-

Necroptosis is induced using a combination of stimuli such as TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

-

Cell viability is measured using assays such as CellTiter-Glo.

-

The EC50 for necroptosis inhibition is determined.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins in the necroptosis and inflammatory pathways.

-

General Protocol:

-

Cells are treated with this compound and the relevant stimuli as described above.

-

Cell lysates are collected and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated forms of RIPK1, RIPK3, MLKL, and STAT1.[9][10]

-

Total protein levels are also assessed as a loading control.

-

Molecular Docking Studies

-

Objective: To predict the binding mode of this compound to the RIPK1 kinase domain.

-

General Protocol:

-

The three-dimensional crystal structure of the RIPK1 kinase domain is obtained.

-

The structure of this compound is modeled.

-

Computational docking simulations are performed to predict the most favorable binding conformation of this compound within the ATP-binding pocket of RIPK1.[2][3][6]

-

The analysis confirms the interaction with the DLG-out inactive conformation.[2][6]

-

In Vivo Murine Models of GVHD

-

Objective: To assess the therapeutic efficacy of this compound in a preclinical model of GVHD.

-

General Protocol:

-

A murine model of allogeneic hematopoietic stem cell transplantation is established to induce GVHD.

-

Recipient mice are treated with this compound or a vehicle control.

-

GVHD severity is monitored by assessing survival, weight loss, and clinical scores.

-

Histopathological analysis of tissues, particularly the gastrointestinal tract, is performed to evaluate tissue damage.[1][4]

-

The effect on the graft-versus-leukemia (GVL) effect is also evaluated.[1][3]

-

Caption: A general workflow for the characterization of this compound's cellular targets.

Conclusion

This compound is a highly selective and potent inhibitor of RIPK1 kinase. Its primary cellular action is the disruption of RIPK1-mediated inflammatory signaling and necroptosis. By targeting the RIPK1/RIPK3/JAK/STAT1 axis in intestinal epithelial cells, this compound effectively reduces the inflammatory cascade that drives GVHD. The compelling preclinical data, derived from a range of in vitro and in vivo studies, underscore the potential of this compound as a therapeutic agent for inflammatory and autoimmune diseases. Further investigation and clinical development are warranted to translate these findings into patient treatments.

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Zharp1-163 as a dual inhibitor of ferroptosis and necroptosis for the treatment of inflammatory disorders and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Zharp1-211: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Zharp1-211 is a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death. Discovered and characterized in a seminal 2023 study by Yu et al., this small molecule has demonstrated significant therapeutic potential in preclinical models, particularly in the context of inflammatory diseases such as graft-versus-host disease (GVHD). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery of this compound

This compound was identified as a selective and potent inhibitor of RIPK1 kinase activity.[1] The discovery was part of a broader effort to develop therapeutic agents targeting inflammatory pathways. The initial characterization of this compound revealed its ability to modulate inflammatory responses in intestinal epithelial cells (IECs), a key cell type implicated in the pathogenesis of GVHD.

Synthesis of this compound

The chemical synthesis of this compound is detailed in the supplemental materials of the primary research publication by Yu et al. (2023). While the full step-by-step synthesis protocol is extensive, the general scheme involves a multi-step organic synthesis process. Researchers seeking to replicate the synthesis should refer to the supplemental data of the aforementioned publication for precise details on reagents, reaction conditions, and purification methods.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.

| Parameter | Value | Assay | Reference |

| EC50 (RIPK1 Kinase Inhibition) | 53 nM | In vitro kinase assay | [2] |

| Kd (Binding constant with human recombinant RIPK1) | 8.7 nM | Binding assay | [2] |

| EC50 (TNF-α-induced necroptosis in HT-29 cells) | ~4.6 nM | Cell viability assay | [2] |

| EC50 (TNF-α-induced necroptosis in L929 cells) | ~3.7 nM | Cell viability assay | [2] |

Table 1: In Vitro Potency of this compound

| Parameter | Dosage | Effect | Model | Reference |

| In vivo efficacy | Not specified | Reduces IFN-γ-induced STAT1 activation | Mouse intestinal crypt cells | [2] |

Table 2: In Vivo Activity of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of RIPK1.[1] In the context of intestinal inflammation, alloreactive T-cell-produced interferon-gamma (IFN-γ) triggers a feed-forward inflammatory cascade in IECs.[3] This process involves the cooperation of RIPK1 and RIPK3, which form a complex with Janus kinase 1 (JAK1) to promote the activation of Signal Transducer and Activator of Transcription 1 (STAT1).[3] The activation of the JAK/STAT1 pathway leads to the upregulation of T-cell-recruiting chemokines and Major Histocompatibility Complex (MHC) class II molecules, amplifying the inflammatory response.[3] this compound intervenes in this pathway by inhibiting RIPK1, thereby reducing JAK/STAT1-mediated expression of these inflammatory mediators.[1][3]

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the characterization of this compound. For detailed, step-by-step instructions, please refer to the supplemental materials of Yu et al., Blood (2023).

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to quantify the inhibitory effect of this compound on RIPK1 kinase activity. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

-

Principle: The assay involves two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, ADP is converted to ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

General Protocol:

-

Set up the kinase reaction with recombinant RIPK1 enzyme, substrate, and ATP.

-

Add this compound at various concentrations to the reaction wells.

-

Incubate to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the reaction and deplete excess ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the EC50 value to determine the potency of this compound.

-

Figure 2: Workflow for the RIPK1 Kinase Inhibition Assay.

Western Blot Analysis of STAT1 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of STAT1 in response to IFN-γ stimulation in intestinal cells.

-

Principle: Western blotting is used to detect specific proteins in a sample. In this case, it is used to measure the levels of phosphorylated STAT1 (p-STAT1) and total STAT1. A decrease in the p-STAT1/total STAT1 ratio in the presence of this compound indicates inhibition of the JAK/STAT1 pathway.

-

General Protocol:

-

Culture intestinal cells (e.g., intestinal crypt cells or organoids).

-

Pre-treat the cells with this compound for a specified time.

-

Stimulate the cells with IFN-γ.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for p-STAT1 and total STAT1.

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal.

-

Quantify the band intensities to determine the ratio of p-STAT1 to total STAT1.

-

Intestinal Organoid Culture and Treatment

Intestinal organoids provide a physiologically relevant in vitro model to study the effects of this compound on the intestinal epithelium.

-

Principle: Intestinal stem cells are isolated and cultured in a 3D matrix where they self-organize into structures that mimic the native intestinal epithelium, complete with crypt- and villus-like domains. These organoids can be treated with IFN-γ and this compound to study the effects on signaling pathways and gene expression.

-

General Protocol:

-

Isolate intestinal crypts from mouse or human tissue.

-

Embed the crypts in a basement membrane matrix (e.g., Matrigel).

-

Culture the organoids in a specialized growth medium.

-

Once mature, treat the organoids with IFN-γ in the presence or absence of this compound.

-

Harvest the organoids for downstream analysis, such as western blotting for STAT1 phosphorylation or qPCR for chemokine and MHC class II gene expression.

-

Conclusion

This compound represents a promising new therapeutic agent for the treatment of inflammatory diseases, particularly those involving the gastrointestinal tract. Its potent and selective inhibition of RIPK1 kinase activity effectively downregulates the pro-inflammatory JAK/STAT1 signaling pathway in intestinal epithelial cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related RIPK1 inhibitors. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound in more advanced preclinical and clinical settings is warranted.

References

Zharp1-211: A Novel Therapeutic Avenue for Gastrointestinal Inflammation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Zharp1-211, a selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for the investigation and potential treatment of gastrointestinal inflammation. This document consolidates current knowledge on its mechanism of action, key experimental findings, and detailed protocols for its application in preclinical research.

Introduction to this compound and its Therapeutic Rationale

Gastrointestinal (GI) inflammation is a hallmark of several debilitating conditions, including inflammatory bowel disease (IBD) and graft-versus-host disease (GVHD).[1][2][3] Intestinal epithelial cells (IECs) play a critical role in the propagation of these T-cell-mediated inflammatory diseases.[4][5][6][7] A key signaling pathway implicated in this process involves RIPK1, a serine/threonine kinase that regulates inflammation and programmed cell death pathways like necroptosis.[8][9][10][11]

This compound has emerged as a promising therapeutic candidate due to its high selectivity and potency as a RIPK1 inhibitor.[4][5][6] It functions by targeting the ATP-binding pocket within the inactive DLG-out conformation of the RIPK1 kinase.[5] By inhibiting RIPK1, this compound effectively mitigates the inflammatory cascade in the gut without inducing broad immunosuppression, a significant advantage over existing therapies like JAK inhibitors.[4][6][8]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by disrupting a critical signaling cascade within intestinal epithelial cells. In inflammatory conditions like GVHD, alloreactive T-cells produce interferon-gamma (IFN-γ), which triggers a feed-forward inflammatory loop in IECs.[4][5] This process is dependent on the formation of a complex between RIPK1 and RIPK3.[4][5][6][7]

The RIPK1/RIPK3 complex then associates with and activates JAK1, leading to the phosphorylation and activation of STAT1.[4][5][6][7] Activated STAT1 translocates to the nucleus and drives the expression of pro-inflammatory chemokines (e.g., CXCL9, CXCL10) and MHC class II molecules.[4][5][6] This, in turn, recruits more T-cells, amplifying the inflammatory response and leading to tissue damage.[4][5]

This compound directly inhibits the kinase activity of RIPK1, preventing the subsequent activation of JAK1 and STAT1. This blockade effectively reduces the expression of inflammatory mediators, restores intestinal homeostasis, and arrests the progression of GVHD.[4][5][6] Notably, this mechanism is independent of the necroptotic pathway, which is also regulated by RIPK1.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 (RIPK1 Kinase Activity) | - | ADP-Glo Kinase Assay | ~406.1 nM (for Zharp1-163, a related compound) | [12] |

| Inhibition of TNF-induced Necroptosis | Human Colon HT-29 Cells | TNFα, Smac mimetic, z-VAD | Effective Blockade | [12] |

Table 2: In Vivo Efficacy of this compound in a Murine GVHD Model

| Outcome Measure | Treatment Group | Result | Reference |

| Survival | This compound | Significantly improved | [4][5][6][7] |

| GVHD Score | This compound | Markedly reduced in intestine and liver | [4][5] |

| Intestinal Homeostasis | This compound | Restored | [4][5][6][7] |

| Graft-versus-Leukemia (GVL) Effect | This compound | Not compromised | [4][5][6][7] |

Table 3: Effect of this compound on Gene Expression in Intestinal Organoids

| Gene | Treatment | Fold Change | Reference |

| Cxcl9 | IFN-γ | Increased | [6] |

| Cxcl9 | IFN-γ + Ruxolitinib (JAK1/2 inhibitor) | Abolished expression | [6] |

| Cxcl10 | IFN-γ | Increased | [6] |

| Cxcl10 | IFN-γ + Ruxolitinib (JAK1/2 inhibitor) | Abolished expression | [6] |

| MHC Class II | IFN-γ | Increased | [6] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols used in the study of this compound.

Murine Model of Graft-versus-Host Disease (GVHD)

A common model to study the in vivo effects of this compound on gastrointestinal inflammation is the T-cell transfer-induced colitis model, which mimics aspects of GVHD.

Protocol:

-

T-Cell Isolation: Isolate CD4+ T-cells from the spleens of donor mice using magnetic-activated cell sorting (MACS). Further purify the CD4+CD45RBhigh population by fluorescence-activated cell sorting (FACS).

-

Recipient Mice: Use immunodeficient mice, such as SCID or Rag1-/-, as recipients to prevent rejection of the transferred T-cells.

-

T-Cell Transfer: Inject a defined number of CD4+CD45RBhigh T-cells (typically 0.5 x 10^6 cells) intravenously into the recipient mice.

-

Monitoring: Monitor the mice daily for signs of colitis, including body weight loss, diarrhea, and rectal bleeding.

-

Treatment: Once colitis is established (usually 2-3 weeks post-transfer), begin treatment with this compound or a vehicle control. Administration can be via intraperitoneal injection or oral gavage.

-

Endpoint Analysis: At the end of the study period, collect tissues for analysis. This includes:

-

Histopathology: Formalin-fix and paraffin-embed colon sections for Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.

-

Cytokine Analysis: Measure cytokine levels in serum or colon tissue homogenates using ELISA or multiplex assays.

-

Gene Expression: Isolate IECs from the colon and perform quantitative PCR (qPCR) or RNA sequencing to analyze the expression of inflammatory genes.

-

Intestinal Organoid Culture and Treatment

Intestinal organoids provide a valuable in vitro system to study the direct effects of this compound on the intestinal epithelium.

Protocol:

-

Crypt Isolation: Isolate intestinal crypts from the small intestine of mice.

-

Organoid Culture: Embed the isolated crypts in Matrigel and culture in a specialized organoid growth medium.

-

Treatment: Once organoids are established, treat them with IFN-γ to induce an inflammatory response. Co-treat with this compound or a vehicle control.

-

Analysis:

-

Gene Expression: Harvest the organoids and extract RNA for qPCR analysis of target genes such as Cxcl9, Cxcl10, and MHC class II components.

-

Protein Analysis: Perform western blotting or immunofluorescence to assess the phosphorylation status of STAT1 and other signaling proteins.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in protein levels and phosphorylation states, providing direct evidence of this compound's effect on the RIPK1 signaling pathway.

Protocol:

-

Cell Lysis: Lyse treated cells or organoids in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of RIPK1, JAK1, and STAT1.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Conclusion and Future Directions

This compound represents a highly promising, targeted therapeutic for gastrointestinal inflammatory disorders. Its specific inhibition of the RIPK1-JAK1-STAT1 signaling axis in intestinal epithelial cells offers a non-immunosuppressive approach to ameliorating gut inflammation. The data summarized in this guide underscore its potential and provide a foundation for further research and development.

Future studies should focus on:

-

Establishing a more detailed pharmacokinetic and pharmacodynamic profile of this compound.

-

Evaluating its efficacy in a broader range of preclinical models of IBD.

-

Investigating potential synergistic effects with other therapeutic agents.

-

Conducting safety and toxicology studies to support its progression towards clinical trials.

This technical guide serves as a valuable resource for scientists and clinicians working to advance the understanding and treatment of gastrointestinal inflammation. The targeted mechanism of this compound holds significant promise for improving the lives of patients with these challenging diseases.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental inflammatory bowel disease: insights into the host-microbiota dialogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Zharp1-163 as a dual inhibitor of ferroptosis and necroptosis for the treatment of inflammatory disorders and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

The Nonimmunosuppressive Therapeutic Potential of Zharp1-211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nonimmunosuppressive properties of Zharp1-211, a novel and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). All data and methodologies are based on preclinical findings, primarily from studies on Graft-versus-Host Disease (GVHD), offering a promising new therapeutic avenue that circumvents the broad immunosuppression characteristic of current treatments.

Core Mechanism of Action

This compound functions as a potent and selective kinase inhibitor of RIPK1.[1][2] Its therapeutic effect in the context of inflammatory conditions like GVHD is not achieved by suppressing systemic immune responses but by targeting a specific inflammatory signaling cascade within intestinal epithelial cells (IECs).[1][3][4] This targeted approach allows this compound to mitigate tissue damage without compromising the beneficial graft-versus-leukemia (GVL) effect, a critical advantage over conventional immunosuppressive agents.[3][4]

The key signaling pathway inhibited by this compound is initiated in IECs, where the RIPK1/RIPK3 complex associates with JAK1 to promote the phosphorylation and activation of STAT1.[3][5] This cascade, often amplified by interferon-gamma (IFN-γ) produced by alloreactive T cells, leads to the upregulation of T-cell-recruiting chemokines (such as CXCL9 and CXCL10) and Major Histocompatibility Complex (MHC) class II molecules.[3] This creates a destructive feed-forward loop of inflammation in the gut. This compound interrupts this cycle by inhibiting RIPK1 kinase activity, thereby reducing STAT1 activation and the subsequent expression of inflammatory mediators.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / System | Description |

| RIPK1 EC50 | 53 nM | Not Specified | 50% effective concentration for RIPK1 inhibition. |

| RIPK1 Kd | 8.7 nM | Not Specified | Dissociation constant, indicating binding affinity to RIPK1. |

| Necroptosis EC50 | ~4.6 nM | HT-29 (Human Colon Cancer) | 50% effective concentration for blocking TNF-α-induced necroptosis. |

| Necroptosis EC50 | ~3.7 nM | L929 (Mouse Fibroblast) | 50% effective concentration for blocking TNF-α-induced necroptosis. |

Table 2: In Vivo Efficacy of this compound in a Murine GVHD Model (BALB/c → B6)

| Parameter | Observation | Treatment Details |

| GVHD Severity | Significantly reduced | 5 mg/kg; intraperitoneally; daily, starting from day 7 after transplant. |

| Survival | Significantly improved | 5 mg/kg; intraperitoneally; daily, starting from day 7 after transplant. |

| Intestinal Chemokine Expression | Significant reduction in Cxcl9 and Cxcl10 mRNA | Data from day 17 post-allogeneic hematopoietic stem cell transplantation (allo-HCT). |

| STAT1 Activation in IECs | Attenuated | This compound (100 nM; 2h) reduces IFN-γ-induced STAT1 activation in mouse intestinal crypt cells. |

| Graft-versus-Leukemia (GVL) Effect | Preserved | This compound treatment did not compromise the ability of the graft to eliminate leukemia cells. |

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and a general experimental workflow are provided below using the DOT language for Graphviz.

Caption: this compound inhibits the RIPK1/RIPK3-JAK1-STAT1 inflammatory cascade in IECs.

Caption: General experimental workflow for testing this compound in a murine GVHD model.

Experimental Protocols

Disclaimer: The detailed, step-by-step protocols from the supplementary materials of the primary cited source, Yu et al., Blood (2023), were not directly accessible. The following protocols are representative, established methodologies compiled from the scientific literature for conducting the key experiments described.

Murine Model of Acute Graft-versus-Host Disease (GVHD)

This protocol describes a major histocompatibility complex (MHC)-mismatched bone marrow transplantation model (BALB/c donor into C57BL/6 recipient) to induce acute GVHD.

Materials:

-

Donor mice: BALB/c (H-2d)

-

Recipient mice: C57BL/6 (B6, H-2b), 8-12 weeks old

-

Sterile PBS, RPMI-1640 medium, Fetal Bovine Serum (FBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

T-cell depletion kit (e.g., anti-CD90.2 magnetic beads)

-

X-ray irradiator

-

Insulin syringes

Procedure:

-

Donor Cell Preparation: a. Euthanize BALB/c donor mice and aseptically harvest femurs, tibias, and spleens. b. Flush bone marrow from femurs and tibias with RPMI medium using a syringe. Create a single-cell suspension by passing through a 70-µm cell strainer. c. Create a single-cell suspension from the spleens by mashing through a 70-µm cell strainer. d. Lyse red blood cells using RBC Lysis Buffer. Wash cells with PBS. e. Deplete T cells from the bone marrow suspension using an anti-CD90.2 magnetic bead kit according to the manufacturer's instructions to obtain T-cell-depleted bone marrow (TCD-BM). f. Isolate T cells from the splenocyte suspension using a nylon wool column or a pan-T cell isolation kit. g. Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend cells in sterile PBS to the desired concentration (e.g., 5 x 10^7 TCD-BM cells/mL and 5 x 10^6 T cells/mL).

-

Recipient Conditioning and Transplantation: a. On day -1, lethally irradiate recipient B6 mice with a total dose of 950 cGy, delivered in two split doses separated by at least 3 hours to minimize toxicity. b. On day 0, transplant donor cells by injecting 100-200 µL of the cell suspension into the lateral tail vein. A typical transplant consists of 5 x 10^6 TCD-BM cells and 0.5-1 x 10^6 T cells per mouse.

-

Treatment and Monitoring: a. Beginning on day 7 post-transplant, administer this compound (e.g., 5 mg/kg) or vehicle control daily via intraperitoneal (IP) injection. b. Monitor mice daily for survival, weight loss, and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity, diarrhea). Assign a clinical GVHD score. c. Euthanize mice at predetermined endpoints or when moribund. Collect blood, intestine, liver, and spleen for further analysis.

Intestinal Organoid and T-Cell Co-Culture

This protocol provides a framework for establishing an in vitro model of T-cell-mediated damage to intestinal epithelium.

Materials:

-

Mouse small intestine

-

Gentle Cell Dissociation Reagent

-

Advanced DMEM/F12 medium

-

Growth factors: EGF, Noggin, R-spondin

-

Matrigel

-

T cells isolated from a syngeneic or allogeneic mouse spleen

-

Co-culture medium (e.g., 50:50 mix of organoid medium and T-cell medium)

-

24-well or 96-well culture plates

Procedure:

-

Intestinal Organoid Culture: a. Isolate crypts from the mouse small intestine following established protocols. Briefly, mince the intestine, wash extensively, and incubate in a chelating agent (e.g., EDTA) to release crypts. b. Embed isolated crypts in Matrigel in a 24-well plate. c. After Matrigel polymerization, overlay with organoid growth medium containing EGF, Noggin, and R-spondin. Culture at 37°C and 5% CO2. d. Passage organoids every 5-7 days by mechanically disrupting them and re-plating in fresh Matrigel.

-

T-Cell Co-culture: a. Isolate T cells from the spleen of an allogeneic mouse (e.g., BALB/c if organoids are from a B6 mouse). b. Break up established intestinal organoids into smaller fragments. c. Resuspend organoid fragments and allogeneic T cells in co-culture medium at a desired ratio (e.g., 50,000 T cells per well with ~100-200 organoids). d. Plate the suspension in a 96-well plate. e. Culture for 24-72 hours. Assess organoid viability (e.g., using live/dead imaging with Calcein-AM/Propidium Iodide) and collect supernatant for cytokine/chemokine analysis.

Immunofluorescence Staining for Phosphorylated STAT1 (p-STAT1)

This protocol outlines the staining of intestinal tissue sections to visualize the activation of STAT1.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) or frozen intestinal tissue sections

-

Citrate buffer (pH 6.0) for antigen retrieval

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum, 1% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-STAT1 (Tyr701)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI nuclear counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for FFPE sections): a. Immerse slides in xylene (2x, 5 min each). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each). c. Rinse in distilled water.

-

Antigen Retrieval: a. Immerse slides in citrate buffer and heat in a pressure cooker or water bath at 95-100°C for 20 minutes. b. Allow slides to cool to room temperature.

-

Staining: a. Rinse slides in PBS. b. Permeabilize sections with permeabilization buffer for 10 minutes. c. Wash with PBS (3x, 5 min each). d. Block with blocking buffer for 1 hour at room temperature in a humidified chamber. e. Incubate with primary anti-p-STAT1 antibody (diluted in blocking buffer) overnight at 4°C. f. Wash with PBS (3x, 5 min each). g. Incubate with fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. h. Wash with PBS (3x, 5 min each), protected from light.

-

Mounting and Imaging: a. Counterstain nuclei with DAPI for 5 minutes. b. Rinse with PBS. c. Mount coverslip using anti-fade mounting medium. d. Image using a fluorescence or confocal microscope. The p-STAT1 signal will typically be localized to the nucleus upon activation.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel RIPK1 inhibitor attenuates GVHD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Zharp1-211: A Potent and Selective RIPK1 Inhibitor for Modulating Necroptosis and Intestinal Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is increasingly recognized as a critical pathway in the pathogenesis of various inflammatory diseases and tissue injury. Receptor-interacting protein kinase 1 (RIPK1) is a key upstream kinase that governs the initiation of the necroptotic cascade. This whitepaper provides a comprehensive technical overview of Zharp1-211, a novel, potent, and selective inhibitor of RIPK1 kinase activity. We delve into its mechanism of action in the context of necroptosis, present its efficacy in cellular and preclinical models, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry who are focused on the therapeutic potential of targeting necroptosis.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a lytic and pro-inflammatory form of programmed cell death that is executed independently of caspases.[1] It is morphologically characterized by cell swelling and rupture of the plasma membrane, leading to the release of damage-associated molecular patterns (DAMPs) that can trigger or amplify inflammation.[1] The core signaling pathway of necroptosis involves a series of serine/threonine kinases. A central player in this pathway is Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1]

Under conditions where caspase-8 is inhibited or absent, stimuli such as tumor necrosis factor-alpha (TNF-α) can trigger the kinase activity of RIPK1.[1][2] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[1][3] RIPK3, in turn, phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptosis pathway.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[1][3]

Beyond its role in executing cell death, the kinase activity of RIPK1 has been implicated in mediating inflammatory responses independent of necroptosis, highlighting its multifaceted role in disease pathogenesis.[4][5] Given its critical role, the kinase activity of RIPK1 has emerged as a promising therapeutic target for a range of inflammatory conditions, including graft-versus-host disease (GVHD), neurodegenerative diseases, and ischemia-reperfusion injury.[3][6]

This compound: A Selective RIPK1 Kinase Inhibitor

This compound is a novel small molecule inhibitor that has been identified as a potent and selective inhibitor of RIPK1 kinase activity.[7][8] It is an analog of the previously developed compound PK68.[1] Molecular docking and selectivity analyses have demonstrated that this compound targets the ATP-binding pocket of RIPK1 in its inactive DLG (Asp156-Leu157-Gly158)-out conformation.[1] This specific binding mode contributes to its high potency and selectivity for RIPK1.

Quantitative Data on this compound Activity

The inhibitory potency and binding affinity of this compound have been quantitatively characterized in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Condition | Reference |

| EC50 (RIPK1 Inhibition) | 53 nM | In vitro kinase assay | N/A | [7] |

| Kd (Binding Affinity to RIPK1) | 8.7 nM | Biophysical assay | N/A | [7] |

| EC50 (Necroptosis Inhibition) | ~4.6 nM | HT-29 (human colon cancer) | TNF-α-induced | [7] |

| EC50 (Necroptosis Inhibition) | ~3.7 nM | L929 (mouse fibroblast) | TNF-α-induced | [7] |

Table 2: In Vivo Efficacy of this compound

| Model | Dosage and Administration | Key Finding | Reference |

| Murine model of Graft-versus-Host Disease (GVHD) | 5 mg/kg; intraperitoneal; daily | Reduced GVHD severity and improved survival | [7] |

Mechanism of Action: Inhibition of Necroptosis and Beyond

This compound exerts its primary effect by directly inhibiting the kinase activity of RIPK1, thereby blocking the initial step in the necroptosis cascade. This prevents the subsequent phosphorylation of RIPK3 and MLKL, ultimately inhibiting necroptotic cell death.

Beyond its direct role in necroptosis, this compound has been shown to have significant anti-inflammatory effects through a non-immunosuppressive mechanism. In the context of GVHD, this compound reduces the activation of the JAK/STAT1 signaling pathway in intestinal epithelial cells (IECs).[4] This leads to a decrease in the expression of chemokines and MHC class II molecules, which in turn reduces the recruitment and activation of alloreactive T-cells, thereby restoring intestinal homeostasis.[4][8] This suggests that this compound can uncouple the inflammatory signaling function of RIPK1 from its role in cell death.

Signaling Pathway Diagram

The following diagram illustrates the canonical necroptosis pathway and the points of intervention by this compound, as well as its impact on the associated inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on necroptosis and related signaling pathways.

Induction and Inhibition of Necroptosis in Cell Culture

This protocol describes the induction of necroptosis in HT-29 or L929 cells and its inhibition by this compound.

Materials:

-

HT-29 or L929 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Human or Mouse TNF-α (stock solution in sterile water or PBS)

-

z-VAD-FMK (pan-caspase inhibitor, stock solution in DMSO)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

-

Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO). Incubate for 2 hours at 37°C.

-

Induction of Necroptosis: Prepare a 2X solution of TNF-α and z-VAD-FMK in complete culture medium. For L929 cells, a final concentration of 40 ng/mL TNF-α and 20 µM z-VAD-FMK is effective.[4] For HT-29 cells, similar concentrations can be used as a starting point. Add 50 µL of this induction solution to each well.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Cell Viability Assessment:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated, non-induced control to calculate the percentage of cell viability. Plot the results and determine the EC50 value for this compound.

Western Blot Analysis of Necroptosis Signaling Proteins

This protocol details the detection of phosphorylated RIPK1, RIPK3, and MLKL by western blotting.

Materials:

-

6-well tissue culture plates

-

Cells (e.g., HT-29 or L929)

-

This compound, TNF-α, z-VAD-FMK

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound and necroptosis inducers as described in section 4.1.

-

Cell Lysis: After the desired incubation time (e.g., 4-8 hours for phosphorylation events), wash the cells with ice-cold PBS and lyse them in supplemented RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for diseases driven by necroptosis and associated inflammation. Its high potency and selectivity for RIPK1 kinase make it a valuable tool for dissecting the complex roles of this kinase in health and disease. The dual mechanism of action, encompassing both the direct inhibition of necroptotic cell death and the modulation of inflammatory signaling pathways, positions this compound as a promising therapeutic candidate for a variety of clinical indications, particularly those involving intestinal inflammation such as GVHD. The experimental protocols and data presented in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of necroptosis inhibition.

References

- 1. ch.promega.com [ch.promega.com]

- 2. promega.com [promega.com]

- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 4. promega.com [promega.com]

- 5. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

Investigating the Selectivity of Zharp1-211 for RIPK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Zharp1-211, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will explore its mechanism of action, binding affinity, and selectivity profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This document is intended to serve as a comprehensive resource for professionals investigating RIPK1-mediated signaling in inflammation, cell death, and associated pathologies.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver of inflammatory diseases, making it a prime therapeutic target. This compound has emerged as a highly selective, next-generation RIPK1 inhibitor.[3][4] This compound operates as a Type II kinase inhibitor, targeting an inactive conformation of RIPK1 to achieve both high potency and a favorable selectivity profile against the broader human kinome.[1][3] Data indicates that this compound effectively blocks RIPK1-mediated necroptosis and inflammatory signaling at low nanomolar concentrations while exhibiting minimal off-target effects.[3][5]

Mechanism of Action

This compound is classified as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase ATP-binding site, Type II inhibitors stabilize the inactive "DFG-out" conformation.[1] Molecular docking studies reveal that this compound targets the ATP-binding pocket of RIPK1 while it is in this inactive state.[1] This mechanism of action contributes significantly to its high selectivity, as the inactive conformation and the adjacent allosteric pocket it occupies are less conserved across the kinome compared to the highly conserved active ATP-binding site.[6][7]

Quantitative Data on Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key metrics.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Value | Description | Source |

| Kd vs. RIPK1 | 8.7 nM | Dissociation constant, a measure of binding affinity to RIPK1. | [5] |

| EC50 | 53 nM | Half-maximal effective concentration in a general kinase assay. | [5] |

Table 2: Cell-Based Functional Activity

| Assay | Cell Line | Value | Description | Source |

| Necroptosis Inhibition | HT-29 (Human Colon Cancer) | ~4.6 nM | EC50 for blocking TNF-α-induced necroptosis. | [5] |

| Necroptosis Inhibition | L929 (Mouse Fibroblast) | ~3.7 nM | EC50 for blocking TNF-α-induced necroptosis. | [5] |

| STAT1 Activation | Mouse Intestinal Crypt Cells | 100 nM (concentration used) | Effectively reduces IFN-γ-induced STAT1 activation. | [5] |

Table 3: Selectivity Profile

| Target(s) | Method | Result | Implication | Source |

| Human Kinome (468 kinases) | Kinase Panel Screen (at 10 µM) | Highly selective for RIPK1 | Low probability of off-target effects via other kinases. | [3] |

| RIPK3 | Kinase Assay | No significant inhibition | This compound does not affect the kinase activity of the downstream partner RIPK3. | [3] |

| CYP Isozymes & hERG Channel | In Vitro Safety Panels | Minimal inhibitory effects | Favorable drug safety and metabolism profile. | [3] |

Signaling Pathways Modulated by this compound

This compound intervenes in key inflammatory and cell death signaling cascades. The following diagrams illustrate these pathways and the point of inhibition.

RIPK1-Mediated Necroptosis Pathway

In response to stimuli like TNF-α, and when apoptosis is blocked, RIPK1 kinase activity initiates the formation of the "necrosome" complex with RIPK3. This leads to the phosphorylation and activation of MLKL, the executioner protein of necroptosis, which oligomerizes and translocates to the plasma membrane, causing cell lysis.[1][8] this compound directly inhibits the kinase activity of RIPK1, preventing these downstream events.

Caption: RIPK1-mediated necroptosis pathway and this compound inhibition point.

RIPK1/JAK1/STAT1 Inflammatory Pathway in GVHD

In the context of Graft-versus-Host Disease (GVHD), particularly in intestinal epithelial cells (IECs), a non-necroptotic signaling function of RIPK1 has been identified. Here, RIPK1 and RIPK3 form a complex with JAK1, leading to STAT1 activation and the subsequent transcription of inflammatory chemokines and MHC class II molecules.[3][9] This creates a feed-forward inflammatory loop amplified by IFN-γ from T-cells.[3]

Caption: RIPK1/JAK1/STAT1 inflammatory signaling axis inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of this compound.

Cell-Based Necroptosis Inhibition Assay

This assay quantifies the ability of this compound to prevent necroptotic cell death in a cellular context.

-

Objective: To determine the EC50 of this compound for the inhibition of induced necroptosis.

-

Materials:

-

Cell Line: HT-29 (human) or L929 (murine) cells.

-

Reagents: TNF-α, Smac mimetic (e.g., BV6), pan-caspase inhibitor (e.g., z-VAD-FMK).

-

Assay Kit: Cell viability reagent (e.g., CellTiter-Glo®).

-

Instruments: Plate reader for luminescence.

-

-

Methodology:

-

Cell Plating: Seed HT-29 or L929 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare a serial dilution of this compound. Pre-treat the cells with varying concentrations of the compound for 1-2 hours. Include a vehicle-only control (e.g., DMSO).

-

Necroptosis Induction: Add a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK to all wells except the untreated controls to induce necroptosis.

-

Incubation: Incubate the plates for a defined period (e.g., 8-24 hours).

-

Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol. This reagent measures ATP levels as an indicator of cell viability.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the positive (vehicle + necroptosis stimuli) and negative (vehicle only) controls. Plot the normalized cell viability against the log concentration of this compound and fit a dose-response curve to calculate the EC50 value.

-

Caption: Workflow for the cell-based necroptosis inhibition assay.

In Vitro Kinase Selectivity Profiling

This experiment assesses the specificity of this compound by screening it against a large panel of purified kinases.

-

Objective: To determine the inhibitory activity of this compound against a broad range of kinases to establish its selectivity profile.

-

Materials:

-

Recombinant human kinases (e.g., a panel of 468 kinases).

-

Substrates and ATP.

-

This compound at a fixed concentration (e.g., 10 µM).

-

Assay Platform (e.g., ADP-Glo™ Kinase Assay, which measures ATP consumption).

-

-

Methodology:

-

Assay Preparation: In a multi-well plate, combine each individual kinase with its specific substrate and ATP in a reaction buffer.

-

Compound Addition: Add this compound at a final concentration of 10 µM to each well. Include appropriate positive and negative controls.

-

Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.

-

Signal Detection: Stop the reaction and add the detection reagents. For an ADP-Glo™ assay, this involves first adding a reagent to deplete unused ATP, then adding a second reagent to convert the ADP produced into ATP, which is then measured via a luciferase-based reaction.

-

Data Acquisition: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to kinase activity.

-

Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. A high percent inhibition indicates an off-target interaction. The selectivity is determined by the small number of kinases that are significantly inhibited by this compound.

-

Western Blot for Phospho-Protein Inhibition

This method visualizes the direct impact of this compound on the phosphorylation status of key proteins in the signaling cascade.

-

Objective: To confirm that this compound inhibits the phosphorylation of RIPK1 and its downstream targets (e.g., RIPK3, MLKL, STAT1).

-

Materials:

-

Cell line (e.g., HT-29, intestinal crypt cells).

-

Stimuli (e.g., TNF-α/Smac/zVAD or IFN-γ).

-

This compound.

-

Lysis buffer, antibodies (e.g., anti-p-RIPK1, anti-p-STAT1, total protein antibodies), SDS-PAGE equipment, and Western blot imaging system.

-

-

Methodology:

-

Cell Treatment: Culture and treat cells with this compound or vehicle, followed by stimulation to activate the target pathway.

-

Cell Lysis: Harvest cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-RIPK1 Ser166). Subsequently, probe with a secondary antibody conjugated to HRP.

-

Detection: Apply a chemiluminescent substrate and capture the signal with an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to confirm equal loading.

-

Analysis: Compare the band intensity of the phosphorylated protein in the this compound-treated samples to the stimulated control to assess the degree of inhibition.

-

Conclusion

This compound is a potent and highly selective Type II inhibitor of RIPK1. Quantitative data demonstrates its ability to bind and inhibit RIPK1 at low nanomolar concentrations. This potent activity translates to the effective blockade of both necroptotic cell death and RIPK1-dependent inflammatory signaling in cellular models. Crucially, its selectivity, confirmed against a broad panel of kinases, minimizes the potential for off-target effects, positioning this compound as a valuable chemical probe for studying RIPK1 biology and a promising candidate for further therapeutic development in RIPK1-driven diseases.

References

- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Zharp1-163 as a dual inhibitor of ferroptosis and necroptosis for the treatment of inflammatory disorders and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for Zharp1-211 In Vivo Experiments